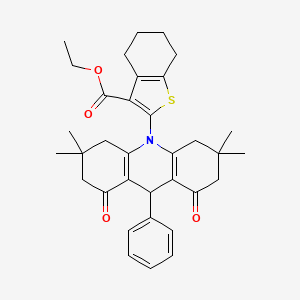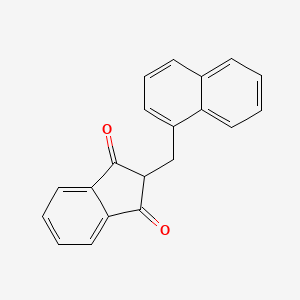![molecular formula C16H12ClN5O3S B6055949 N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6055949.png)
N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.
作用機序
The mechanism of action of N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-microbial activity against various bacterial strains.
実験室実験の利点と制限
N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments. This compound is readily available and can be synthesized in high yields and purity. It also has unique properties that make it a versatile tool for various research studies. However, this compound also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research of N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea. One possible direction is to study its potential applications in photodynamic therapy for cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique structure and properties make it a versatile tool for various research studies. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 3-chloroaniline with 4-nitrobenzyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with urea to produce the final product. The synthesis method of this compound has been extensively studied and optimized to achieve high yields and purity.
科学的研究の応用
N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea has been widely used in scientific research for its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3S/c17-11-2-1-3-12(9-11)18-15(23)19-16-21-20-14(26-16)8-10-4-6-13(7-5-10)22(24)25/h1-7,9H,8H2,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNRHEHQHSKJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide](/img/structure/B6055869.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
![5-{[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}-1-methyl-2-piperidinone](/img/structure/B6055900.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(4-ethoxyphenyl)hydrazinecarbothioamide]](/img/structure/B6055905.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-3-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6055906.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6055911.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6055912.png)
![ethyl [1-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B6055916.png)
![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6055923.png)
![[1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B6055929.png)


![N-(2,6-difluorobenzyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6055965.png)